1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
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Description
1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C14H10ClFN4O2S and its molecular weight is 352.77. The purity is usually 95%.
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Biological Activity
1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesis, structure, and relevant case studies.
The molecular formula of the compound is C14H10ClFN4O2S, with a molecular weight of 352.8 g/mol. The compound features a thiazole moiety, which is known for contributing to various pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀ClFN₄O₂S |
Molecular Weight | 352.8 g/mol |
CAS Number | 1060228-86-5 |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The presence of the chloro and fluorine substituents on the phenyl ring enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that electronegative groups are crucial for enhancing anticancer activity .
- In Vitro Studies : In vitro assays have demonstrated that similar thiazole-based compounds exhibit IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). For example, derivatives with thiazole rings showed IC50 values ranging from 6.90 to 51.46 μM, indicating promising cytotoxic effects compared to established drugs like doxorubicin .
Antimicrobial Activity
The compound's thiazole moiety also suggests potential antimicrobial properties.
- Antibacterial Studies : Research on thiazole derivatives has revealed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for certain derivatives were reported as low as 31.25 µg/mL .
- Mechanism of Action : The antimicrobial action is hypothesized to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of similar thiazole derivatives, researchers found that compounds with specific substitutions on the phenyl ring displayed enhanced cytotoxicity against MCF-7 cells. The most effective compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis and biological evaluation of urea derivatives related to the target compound. The study highlighted that certain analogues exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in structure could lead to improved antimicrobial agents .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O2S/c1-7-11(12(21)20-4-5-23-14(20)17-7)19-13(22)18-8-2-3-10(16)9(15)6-8/h2-6H,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDCBUAGIBJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.